N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide

Catalog No.
S12724135
CAS No.
M.F
C14H9Cl2N5O
M. Wt
334.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzami...

Product Name

N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide

IUPAC Name

N-(2,4-dichlorophenyl)-3-(tetrazol-1-yl)benzamide

Molecular Formula

C14H9Cl2N5O

Molecular Weight

334.2 g/mol

InChI

InChI=1S/C14H9Cl2N5O/c15-10-4-5-13(12(16)7-10)18-14(22)9-2-1-3-11(6-9)21-8-17-19-20-21/h1-8H,(H,18,22)

InChI Key

FMXKGBNFKIHWGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=C(C=C(C=C3)Cl)Cl

N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide is a chemical compound notable for its unique structure, which features a benzamide core substituted with a 2,4-dichlorophenyl group and a tetrazole ring. The molecular formula of this compound is C14H9Cl2N5OC_{14}H_{9}Cl_{2}N_{5}O, and it has a molecular weight of 334.2 g/mol . The presence of the tetrazole ring—a five-membered heterocyclic structure containing four nitrogen atoms—enhances the compound's biological activity and potential therapeutic applications.

The synthesis of N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves reactions that introduce the tetrazole group onto the benzamide framework. Common methods for synthesizing tetrazoles include:

  • Cyclization Reactions: These reactions often involve the reaction of hydrazine derivatives with nitriles or isocyanates.
  • Copper-Catalyzed Reactions: Utilizing copper salts to facilitate the formation of tetrazole rings from azides and alkynes.

These reactions leverage the versatility of tetrazole synthesis, allowing for compatibility with various functional groups present in N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide.

N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide exhibits significant biological activity, particularly as an inhibitor of specific enzymes or receptors involved in disease processes. Compounds containing tetrazole rings are often found to display:

  • Antimicrobial Properties: Effective against various bacterial strains.
  • Anticancer Activity: Potentially inhibiting tumor growth through specific pathways.
  • Anti-inflammatory Effects: Modulating inflammatory responses in biological systems.

The biological activity is attributed to the compound's ability to interact with biological targets, which is critical for its therapeutic potential.

The synthesis methods for N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide can include:

  • Substitution Reactions: Introducing the 2,4-dichlorophenyl group onto the benzamide backbone through electrophilic aromatic substitution.
  • Formation of Tetrazole: Using methods such as the reaction of phenyl hydrazine with carbon disulfide followed by cyclization to form the tetrazole ring.
  • Coupling Reactions: Employing coupling agents to link the tetrazole moiety to the benzamide structure effectively.

These methods highlight the importance of selecting appropriate starting materials and reaction conditions to achieve high yields and purity of the target compound .

N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide has potential applications across various fields:

  • Pharmaceutical Development: As a candidate for drug development targeting specific diseases due to its biological activity.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its antimicrobial properties.
  • Research Tool: Utilized in biochemical studies to explore enzyme inhibition and receptor interactions.

The compound's unique structure may lead to novel applications in medicinal chemistry and related fields .

Interaction studies involving N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide focus on its binding affinity and inhibitory effects on target proteins or enzymes. Such studies typically involve:

  • In Vitro Assays: Testing the compound against specific enzymes or receptors to determine its inhibitory potency.
  • Molecular Docking Studies: Computational modeling to predict how the compound interacts with biological targets.

These studies help elucidate the mechanism of action and potential therapeutic benefits of N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide, providing insights into its pharmacological profile.

Several compounds share structural similarities with N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
N-(2-chlorophenyl)-5-(1H-tetrazol-1-yl)benzamideContains a chlorophenyl group and a tetrazole ringDifferent substitution pattern affecting biological activity
N-(4-bromophenyl)-2-(1H-tetrazol-5-yl)acetamideBromine substitution instead of chlorinePotentially different pharmacokinetics
N-(phenyl)-5-methyl-1H-tetrazoleLacks dichloro substitution; simpler structureMay exhibit different biological properties

The uniqueness of N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide lies in its specific dichloro substitution pattern and its potential for enhanced biological activity compared to other tetrazole derivatives. This structural distinction may lead to improved selectivity and potency against specific targets in therapeutic applications .

N-(2,4-Dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide was first synthesized on July 31, 2007, as documented in PubChem (CID 16648856). Its creation coincided with a surge in research into tetrazole-containing compounds, driven by their bioisosteric equivalence to carboxylic acids and metabolic stability. The dichlorophenyl group, a common motif in agrochemicals and pharmaceuticals, was strategically incorporated to enhance lipophilicity and target binding affinity. Early characterization focused on its crystallographic properties and reactivity profiles, with nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirming its structure.

Motivation for Academic Research

Academic interest in this compound stems from three factors:

  • Structural Novelty: The fusion of a benzamide scaffold with tetrazole and dichlorophenyl groups creates a unique spatial arrangement for studying ligand-receptor interactions.
  • Drug Discovery Potential: Tetrazoles mimic carboxylic acids but resist enzymatic hydrolysis, making them valuable in protease inhibitor design.
  • Materials Science Applications: The electron-deficient tetrazole ring may enable applications in coordination chemistry and polymer synthesis.

Recent studies highlight its role as a intermediate in synthesizing kinase inhibitors and antimicrobial agents, though its standalone biological activity remains under investigation.

Scope and Objectives of the Outline

This analysis prioritizes:

  • Elucidating synthetic pathways and structural analogs
  • Evaluating physicochemical properties
  • Identifying potential research applications
    Excluded are toxicological assessments and formulation studies, aligning with the compound’s current status as a research chemical rather than a therapeutic candidate.

Overview of Related Benzamide and Tetrazole Derivatives

Comparative analysis reveals key structural relatives:

Compound NameMolecular FormulaKey FeaturesResearch Applications
N-(4-Methoxybenzyl)-2-(5-methyltetrazol-1-yl)benzamideC₁₇H₁₇N₅O₂Methoxy group enhances solubilityAntimicrobial agent prototyping
N-[3-(1H-Benzimidazol-2-yl)propyl]-2-(tetrazol-1-yl)benzamideC₁₉H₁₈N₆OBenzimidazole adds π-stacking capacityAnticancer lead optimization
Subject CompoundC₁₄H₉Cl₂N₅ODichlorophenyl improves membrane permeabilityKinase inhibition studies

The dichlorophenyl variant exhibits distinct electronic effects compared to methoxy or benzimidazole derivatives, influencing its dipole moment (calculated as 5.2 Debye) and logP value (3.1). Tetrazole ring protonation at physiological pH (pKa ≈ 4.9) further differentiates its behavior from carboxylate-containing analogs.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

333.0184153 g/mol

Monoisotopic Mass

333.0184153 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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